molecular formula C6H8LiNO3 B13552316 Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate

Cat. No.: B13552316
M. Wt: 149.1 g/mol
InChI Key: RXPPXZDYWPFBJF-UHFFFAOYSA-M
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Description

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of the oxazole family of compounds and is used as a reagent in various chemical reactions. The compound is a lithium salt of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid and has a molecular formula of C6H8LiNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the reaction of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxazole ring.

    Addition Reactions: It can act as a nucleophile in addition reactions with electrophiles.

    Catalytic Reactions: The compound can be used as a catalyst in certain organic reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as alkyl halides and acyl chlorides. Reaction conditions typically involve the use of polar solvents like ethanol, methanol, and acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a substituted oxazole derivative.

Scientific Research Applications

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although it is not currently used in human or veterinary medicine.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with electrophiles and nucleophiles in chemical reactions. The oxazole ring provides a site for nucleophilic attack, while the lithium ion can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the oxazole ring and the lithium ion.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid: The parent compound without the lithium ion.

    Lithium 3,5-dimethyl-1,2-oxazole-4-carboxylate: A similar compound with a different substitution pattern on the oxazole ring.

    Lithium 4,5-dihydro-1,2-oxazole-4-carboxylate: A compound with a similar structure but lacking the methyl groups.

Uniqueness

Lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring and the presence of the lithium ion.

Biological Activity

Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate features a five-membered heterocyclic structure with a lithium ion coordinated to a carboxylate group and a dimethyl-substituted oxazole ring. Its molecular formula is C7H10LiN2O3C_7H_{10}LiN_2O_3 with a molecular weight of approximately 149.1 g/mol. The presence of lithium enhances its solubility and reactivity in various organic solvents, making it valuable in both synthetic and biological contexts.

Biological Activity Overview

Preliminary studies indicate that Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate may exhibit several biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways by interacting with key enzymes and receptors involved in inflammation.
  • Neuroprotective Properties : Initial research suggests that it may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

The exact mechanism by which Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various biomolecules within cells:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to certain receptors, influencing cellular signaling cascades that regulate inflammation and cell survival.

Table of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine production in vitro
NeuroprotectionIncreased survival rates of neuronal cells
Enzyme InteractionPotential inhibition of cyclooxygenase (COX)

Case Studies

  • Neuroprotection Study : In a study involving cultured neuronal cells exposed to oxidative stress, treatment with Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate resulted in a significant reduction in cell death compared to controls. This suggests its potential as a neuroprotective agent.
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its role in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing lithium(1+)3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate and structurally related heterocyclic compounds?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor carboxylic acids with hydroxylamine derivatives under controlled pH and temperature. For example, oxazole ring formation can be achieved via condensation of β-keto esters with hydroxylamine hydrochloride, followed by lithium salt formation through ion exchange. Characterization via 1^1H/13^13C NMR and FT-IR is critical to confirm the oxazole ring structure and lithium coordination .
  • Key Data : In structurally analogous compounds (e.g., 3,5-dimethyl-4-isoxazolyl derivatives), cyclization at 80–100°C in ethanol/water mixtures yields stable intermediates, with lithium salt formation requiring anhydrous conditions to avoid hydrolysis .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use multi-spectroscopic techniques:

  • X-ray crystallography to resolve the coordination geometry of the lithium ion.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • Solid-state NMR to assess lithium’s ionic vs. covalent bonding.
    • Data Insight : For related oxazole carboxylates, X-ray studies reveal planar oxazole rings with carboxylate groups adopting a bidentate binding mode to lithium ions .

Advanced Research Questions

Q. How can computational modeling optimize the design of experiments for studying this compound’s reactivity in biological systems?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites on the oxazole ring.
  • Use molecular docking to simulate interactions with biological targets (e.g., enzymes cited in cancer or viral infection pathways).
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies).
    • Case Study : Analogous compounds (e.g., isoxazolemethylthio derivatives) showed strong binding affinity to platelet aggregation targets in docking simulations, guiding subsequent wet-lab validation .

Q. How to resolve contradictions in reported biological activity data for oxazole-carboxylate derivatives?

  • Methodological Answer :

  • Comparative SAR Analysis : Systematically vary substituents (e.g., methyl vs. nitro groups) to isolate structural contributors to activity.
  • Dose-Response Curves : Test activity across a broad concentration range to identify non-linear effects.
  • Meta-Analysis : Cross-reference data from diverse sources (e.g., PubChem, peer-reviewed studies) while excluding unreliable platforms (e.g., ) .
    • Example : In studies of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, conflicting cytotoxicity results were resolved by standardizing cell-line protocols and controlling for solvent effects .

Q. Experimental Design Considerations

Q. What strategies mitigate instability of this compound in aqueous media?

  • Methodological Answer :

  • Use lyophilization to stabilize the compound as a solid.
  • Employ non-aqueous solvents (e.g., DMSO or THF) for in vitro assays.
  • Monitor degradation via HPLC at regular intervals.
    • Evidence : Similar lithium carboxylates exhibit <5% degradation over 24 hours in anhydrous DMSO, compared to >30% in aqueous buffers .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations at the 3,5-dimethyl and dihydro-oxazole positions.
  • Functional Assays : Test analogs against targets like viral proteases or thrombotic receptors.
  • Data Integration : Apply machine learning to correlate substituent properties (e.g., logP, polar surface area) with activity.
    • Reference : In studies of isoxazolemethylthio derivatives, electron-withdrawing groups at the 5-position enhanced antiplatelet activity by 40% .

Q. Data Analysis and Interpretation

Q. What analytical techniques are critical for distinguishing between isomeric byproducts in oxazole-carboxylate synthesis?

  • Methodological Answer :

  • Chiral HPLC with polar stationary phases to separate enantiomers.
  • 2D NMR (COSY, NOESY) to identify spatial proximity of substituents.
  • Isotopic labeling (e.g., 15^{15}N) to trace cyclization pathways.
    • Case Study : 4,5-dihydro-1,2-oxazole derivatives often form regioisomers during cyclization; chiral resolution was achieved using cellulose-based columns .

Properties

Molecular Formula

C6H8LiNO3

Molecular Weight

149.1 g/mol

IUPAC Name

lithium;3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H9NO3.Li/c1-3-5(6(8)9)4(2)10-7-3;/h4-5H,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

RXPPXZDYWPFBJF-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1C(C(=NO1)C)C(=O)[O-]

Origin of Product

United States

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